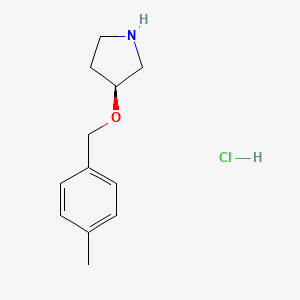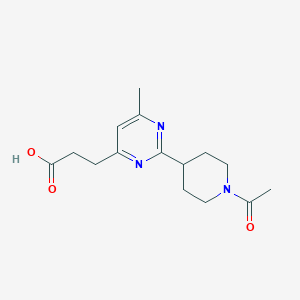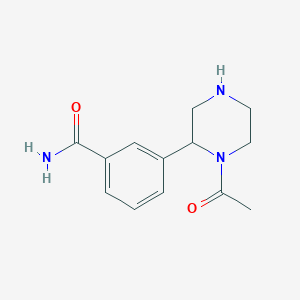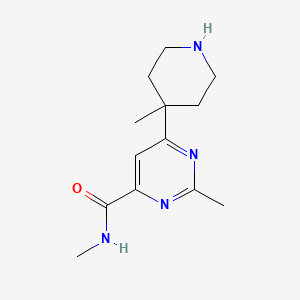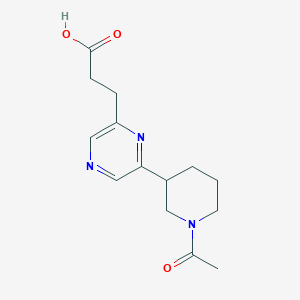
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Pan et al. (2015) described the generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids via a silver(I)-catalyzed reaction. This process involved cyclization, [3 + 2] cycloaddition, and rearrangement, yielding these compounds in good yields (Pan, Xia, Wang, & Wu, 2015).
Research by Flefel et al. (2018) involved synthesizing novel pyridine and fused pyridine derivatives, starting from a related compound. This study focused on molecular docking screenings and revealed moderate to good binding energies of the ligands on the target protein, suggesting potential biological applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Rodríguez-Ubis et al. (1997) synthesized novel pyrazole-containing complexing acids and studied their luminescence properties when complexed with various lanthanide ions. These compounds showed potential for bioaffinity applications (Rodríguez-Ubis, Sedano, Barroso, Juanes, & Brunet, 1997).
Biological and Pharmacological Applications
Reddy and Rao (2006) reported a simple synthesis of derivatives, including 1,3-diarylpyrazol-4-yl propanoic acids. These compounds have been associated with various pharmacological activities, including potential use in the treatment of diseases like diabetes mellitus, inflammatory diseases, and arteriosclerosis (Reddy & Rao, 2006).
Banoglu et al. (2005) synthesized amide derivatives of a similar compound and evaluated their analgesic and anti-inflammatory properties. Some of these derivatives were found to be more potent than traditional analgesic and anti-inflammatory drugs (Banoglu, Akoğlu, Ünlü, Ergün, Kuepeli, Yeşilada, & Şahin, 2005).
Antimicrobial Properties
- Mishriky et al. (2001) explored the synthesis of various fused pyran compounds, including derivatives similar to 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid. They also screened these compounds for their antimicrobial properties, contributing to the understanding of their potential use in combating microbial infections (Mishriky, Girgis, Asaad, Ibrahim, Sobieh, & Fawzy, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
3-[6-(1-acetylpiperidin-3-yl)pyrazin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-6-2-3-11(9-17)13-8-15-7-12(16-13)4-5-14(19)20/h7-8,11H,2-6,9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMSGPUPRFGKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC(=CN=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

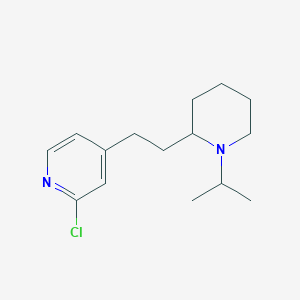
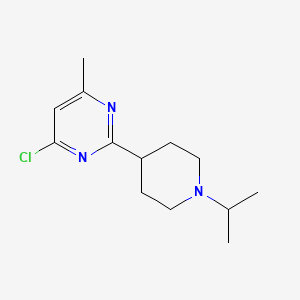
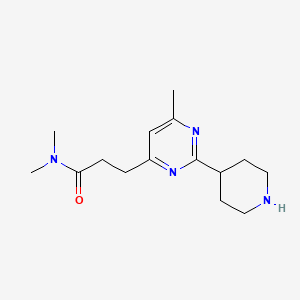


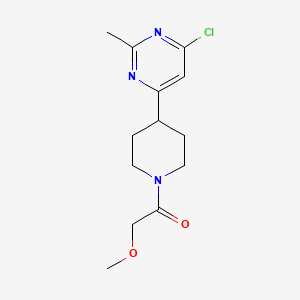
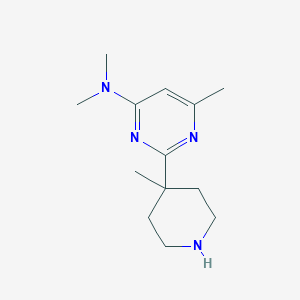
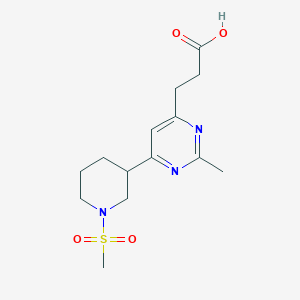
![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)
